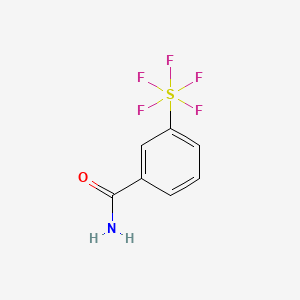

3-(Pentafluorosulfur)benzamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmaceuticals

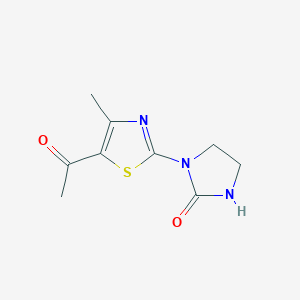

3-(Pentafluorosulfur)benzamide: (PFSA) has shown potential in the pharmaceutical industry due to its structural significance in drug design. Benzamides and their derivatives are integral to a variety of therapeutic agents, serving as antipsychotics, antiemetics, and in treatments for cardiovascular diseases . PFSA’s unique properties may contribute to the development of novel drugs with improved efficacy and reduced side effects.

Materials Science

In materials science, PFSA’s distinctive chemical structure could be utilized in the development of flexible smart materials. Its molecular arrangement allows for plastic deformation in certain crystals, which is a desirable property for creating materials that can maintain integrity under mechanical stress . This could lead to advancements in flexible electronics and other innovative applications.

Organic Synthesis

PFSA plays a crucial role in organic synthesis, particularly in the formation of benzamide compounds through condensation reactions . These compounds are widely used in various industries, including pharmaceuticals, plastics, and paper. The efficiency of these syntheses is greatly enhanced by PFSA’s reactivity, making it a valuable compound for chemical manufacturing.

Antioxidant and Antibacterial Activities

Research has indicated that benzamide derivatives exhibit significant antioxidant and antibacterial activities . PFSA could be synthesized into novel compounds that enhance these properties, leading to potential applications in food preservation, medicinal chemistry, and environmental protection.

Anti-Fatigue Effects

Studies on benzamide derivatives have also explored their anti-fatigue effects, which could be beneficial in developing treatments for chronic fatigue syndrome and enhancing physical performance . PFSA’s structure may be key in synthesizing new compounds that effectively combat fatigue.

Chiral Drug Synthesis

The asymmetric synthesis of chiral drugs is a critical area in pharmaceuticals, as enantiomers can have different biological activities. PFSA could be used to develop new methods for creating single-enantiomeric drugs, which are essential for precision medicine .

Superconductivity

While not directly related to PFSA, benzamide structures have been studied in the context of superconductivity . PFSA’s unique properties might open up new pathways for creating superconducting materials with applications in quantum computing and magnetic resonance imaging (MRI).

Agrochemicals

Benzamide derivatives are known to have applications in agriculture, such as in the development of pesticides and herbicides . PFSA could lead to the creation of more effective and environmentally friendly agrochemicals.

Propiedades

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F5NOS/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMGGQIZDXTBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)

![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)

![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)

![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)